Cyclobutyl(2,2-diethoxyethyl)amine
Description
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)cyclobutanamine |
InChI |
InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)8-11-9-6-5-7-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
ZHUADEXNEDKPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1CCC1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Assumed based on cyclobutyl (C₄H₇) + 2,2-diethoxyethylamine (C₆H₁₃NO₂).
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: Fluorinated derivatives (e.g., trifluoroethyl in ) exhibit enhanced metabolic stability and altered electronic properties compared to the ethoxy groups in the target compound. Aromatic vs.
- Physical States : Most analogs are liquids or oils, suggesting low melting points due to flexible diethoxy chains.
Spectroscopic and Analytical Data
Preparation Methods
Nucleophilic Substitution with Cyclobutyl Halides
In a patent by Murphy et al. (), analogous N-alkylation of 2,2-diethoxyethylamine with cyclohexylmethyl bromide was achieved under mild conditions. Adapting this approach, cyclobutylmethyl bromide reacts with 2,2-diethoxyethylamine in dichloromethane or tetrahydrofuran (THF) with a base (e.g., triethylamine or N,N-diisopropylethylamine) at 0–25°C.
Example Protocol
Michael Addition to Cyclobutyl Acrylates
Cyclobutyl acrylates serve as electrophilic partners in conjugate additions. Vlasenko et al. () demonstrated that amines selectively add to α,β-unsaturated esters under basic conditions. For cyclobutyl(2,2-diethoxyethyl)amine, the reaction proceeds as follows:
Optimization Insights
-
Excess acrylate (1.5 equiv) improves conversion.
-
Polar aprotic solvents (e.g., DMF) enhance reactivity.
Reductive Amination of Cyclobutyl Carbonyl Compounds
Reductive amination offers a two-step pathway: condensation of 2,2-diethoxyethylamine with a cyclobutyl ketone or aldehyde, followed by reduction.
Cyclobutyl Ketone Route
MiCovit et al. () reported reductive amination using metallic magnesium in methanol. Applying this method:
Key Parameters
Cyclobutyl Aldehyde Route
Cyclobutane carboxaldehyde, though less common, can be generated via oxidation of cyclobutanol (). Reductive amination with 2,2-diethoxyethylamine using sodium cyanoborohydride () provides the target amine:
Challenges
-
Cyclobutyl aldehydes are prone to polymerization; in situ generation is preferred.
[2+2] Cycloaddition Approaches
Cyclobutane rings are efficiently constructed via photochemical or hyperbaric [2+2] cycloadditions (,). Post-functionalization introduces the diethoxyethylamine group.
Photochemical Cycloaddition
Ethenesulfonyl fluoride and tert-butyl vinyl ether undergo hyperbaric [2+2] cycloaddition to form cyclobutanesulfonamides (). Adapting this:
Limitations
-
Requires specialized equipment for high-pressure conditions.
Comparative Analysis of Methods
| Method | Yield Range | Complexity | Scalability |
|---|---|---|---|
| Alkylation | 60–75% | Low | High |
| Reductive Amination | 65–80% | Moderate | Moderate |
| Gabriel Synthesis | 50–70% | High | Low |
| Cycloaddition | 40–60% | High | Low |
Q & A
What are the optimal synthetic routes for Cyclobutyl(2,2-diethoxyethyl)amine, and how do reaction conditions influence yield?
Level: Advanced
Answer:
The synthesis typically involves coupling cyclobutylamine derivatives with 2,2-diethoxyethyl groups. For example, a method analogous to the synthesis of N6’-(2,2-diethoxyethyl)-containing compounds involves refluxing in toluene with excess 2,2-diethoxyethylamine, followed by purification via preparative TLC (thin-layer chromatography) . Key parameters include:
- Solvent choice: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while toluene minimizes side reactions in non-polar environments.
- Temperature: Prolonged reflux (~48 hours) improves conversion rates but risks decomposition.
- Catalyst: Acidic conditions (e.g., TFA) may cyclize intermediates, as seen in related spirocyclic amine syntheses .
Yield optimization requires balancing these factors, with yields often <70% due to competing hydrolysis of the diethoxy group.
How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Level: Advanced
Answer:
Discrepancies in NMR or mass spectrometry data often arise from:
- Conformational flexibility: The diethoxyethyl group adopts multiple rotamers, splitting peaks in -NMR. Using higher-field instruments (≥400 MHz) and variable-temperature NMR can clarify splitting patterns .
- Impurity profiles: Residual solvents (e.g., toluene) or unreacted amines may skew results. Purity validation via HPLC (≥98% by area) and tandem MS/MS fragmentation is critical .
For example, a reported molecular ion at m/z 189.2951 (CHNO) in NIST data should align with theoretical values; deviations suggest incomplete purification or degradation.
What are the primary applications of this compound in medicinal chemistry?
Level: Basic
Answer:
This compound serves as:
- A bifunctional building block: The cyclobutyl group enhances rigidity for target binding, while the diethoxyethyl chain acts as a solubilizing moiety or prodrug linker (e.g., in kinase inhibitors) .
- A precursor for heterocycles: Under acidic conditions, the diethoxy group hydrolyzes to an aldehyde, enabling cyclization into oxadiazoles or pyrazines, as seen in spirocyclic compound syntheses .
Biological screening should follow protocols for related amines, including cytotoxicity assays (e.g., IC determination in cancer cell lines) and metabolic stability studies in liver microsomes .
How do steric effects influence the reactivity of this compound in nucleophilic substitutions?
Level: Advanced
Answer:
The cyclobutyl ring imposes significant steric hindrance, altering reactivity:
- Primary vs. secondary amines: The primary amine in 2,2-diethoxyethylamine reacts preferentially in SN2 mechanisms, while the cyclobutyl group directs substitutions to less hindered sites .
- Solvent effects: Steric shielding reduces reactivity in polar solvents (e.g., water), but aprotic solvents (e.g., THF) enhance nucleophilicity. Kinetic studies using -labeled analogs can track substitution pathways .
Controlled experiments comparing cyclobutyl vs. cyclohexyl analogs show ~30% slower reaction rates for the cyclobutyl derivative due to ring strain and hindered access .
What safety protocols are recommended for handling this compound?
Level: Basic
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for all manipulations .
- First aid: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
- Storage: Store in amber glass under nitrogen at 2–8°C to prevent oxidation. Stability data indicate a shelf life of 6–12 months under these conditions .
How can computational modeling guide the design of this compound derivatives for target-specific binding?
Level: Advanced
Answer:
- Docking studies: Use software like AutoDock Vina to predict binding poses with targets (e.g., GPCRs or kinases). The cyclobutyl group’s puckered conformation can fill hydrophobic pockets, while the diethoxy chain mimics natural substrates (e.g., ATP’s ribose moiety) .
- MD simulations: Run 100-ns trajectories to assess conformational stability in binding sites. Parameters like RMSD (root-mean-square deviation) <2 Å indicate stable interactions .
Validated models should inform SAR (structure-activity relationship) studies, prioritizing derivatives with calculated logP <3 for improved bioavailability .
What analytical techniques are most effective for characterizing this compound and its impurities?
Level: Basic
Answer:
- LC-MS/MS: Quantifies the parent compound and detects hydrolyzed byproducts (e.g., aldehydes) with LOD (limit of detection) <0.1 ng/mL .
- NMR spectroscopy: -NMR distinguishes diastereomers (if present), while -NMR confirms the integrity of the cyclobutyl ring (δ 2.5–3.0 ppm) and ethoxy groups (δ 1.2–1.4 ppm) .
- X-ray crystallography: Resolves absolute configuration but requires high-purity crystals (>99%), which may necessitate recrystallization from hexane/ethyl acetate .
Why do some synthetic routes for this compound derivatives produce low yields, and how can this be mitigated?
Level: Advanced
Answer:
Low yields stem from:
- Competing hydrolysis: The diethoxy group is prone to acid- or base-catalyzed cleavage. Use anhydrous conditions and molecular sieves to suppress hydrolysis .
- Steric hindrance: Bulky substituents slow coupling reactions. Microwave-assisted synthesis (100–150°C, 30 min) can accelerate kinetics, improving yields by ~20% .
- Byproduct formation: Unreacted starting materials or oligomers require rigorous purification (e.g., column chromatography with silica gel or reverse-phase HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
